N-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(4-Chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecadiene core, which is a bicyclic structure containing nitrogen atoms, and various functional groups such as chlorophenyl, methoxyphenyl, propylsulfanyl, and carboxamide.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-3-16-32-22-21(17-4-10-20(31-2)11-5-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUZHPRSIFLIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps:
Formation of the Triazaspirodecadiene Core: This step involves the cyclization of appropriate precursors to form the triazaspirodecadiene core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of Functional Groups: The chlorophenyl, methoxyphenyl, and propylsulfanyl groups are introduced through various substitution reactions. These reactions may require specific reagents such as chlorinating agents, methoxylating agents, and thiolating agents.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: can undergo various types of chemical reactions:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazaspirodecadiene core can be reduced under specific conditions.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide for methoxylation or thionyl chloride for chlorination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazaspirodecadiene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: can be compared with other spiro compounds, such as:
Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.
Spirocyclic Lactams: Studied for their potential therapeutic effects.
Spirocyclic Amines: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of This compound lies in its specific functional groups and the triazaspirodecadiene core, which confer distinct chemical and biological properties.
Biological Activity
N-(4-Chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis and Structural Characterization
The compound was synthesized using a multi-step organic synthesis approach. The structural characterization was performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Confirmed the molecular structure.
- High-Resolution Mass Spectrometry (HRMS) : Provided molecular weight confirmation.
- X-ray Crystallography : Offered insights into the three-dimensional arrangement of atoms.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In a mouse model subjected to acute cerebral ischemia, it was observed that:
- The compound significantly prolonged survival times.
- It reduced the mortality rate across all tested doses, indicating a strong neuroprotective effect against ischemic damage .
2. Antioxidant Activity
The antioxidant capabilities of the compound were evaluated through various assays. It demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
3. Antimicrobial Properties
Preliminary antimicrobial screening revealed that the compound exhibited moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
This suggests potential applications in developing antibacterial agents .
The biological activity of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is vital for neurotransmission regulation.
- Binding Affinity : Docking studies indicated strong binding interactions with bovine serum albumin (BSA), suggesting its potential in drug formulation and delivery systems .
Case Studies
Case Study 1: Neuroprotective Activity
In a controlled study involving Kunming mice, the compound was administered prior to inducing ischemic conditions. The results indicated a statistically significant increase in survival times compared to control groups treated with standard neuroprotective agents like Nimodipine .
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted where the compound was tested against various pathogens. Results showed that it inhibited growth effectively at low concentrations, particularly against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy compared to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
